molecular formula C16H11ClN6O B2868847 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892759-92-1

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2868847
CAS No.: 892759-92-1
M. Wt: 338.76
InChI Key: MHNADZZVBRPHOX-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group, at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety, and an amine group at position 4. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNADZZVBRPHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClN3O2C_{15}H_{12}ClN_3O_2 with a molecular weight of approximately 333.79 g/mol. The compound features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their screening against different microorganisms. The results showed that certain derivatives demonstrated good to moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.25 μg/mL
2Enterococcus faecalis0.5 μg/mL
3Bacillus cereus0.75 μg/mL

Antifungal Activity

The antifungal potential of this compound has also been investigated. Studies suggest that compounds with a triazole core can inhibit the activity of cytochrome P450-dependent enzymes in fungi, disrupting ergosterol biosynthesis . Notably, certain derivatives have shown effectiveness against drug-resistant strains of fungi.

Case Study: Efficacy Against Candida albicans

A specific derivative was tested for its antifungal activity against Candida albicans, revealing an MIC value of 0.0156 μg/mL, indicating potent antifungal properties . This is particularly relevant given the rising resistance to conventional antifungal agents.

Anticancer Activity

The compound's anticancer properties have been explored in various studies. Research on mercapto-substituted triazoles indicates that they possess chemopreventive effects against cancer cells . For instance, one study reported that certain derivatives exhibited IC50 values ranging from 27.3 to 43.4 μM against breast cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
AHCT-116 (Colon)6.2
BT47D (Breast)27.3
CMCF7 (Breast)43.4

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Modifications in the triazole and oxadiazole rings can enhance antimicrobial and anticancer efficacy. For example, the introduction of halogen substituents has been linked to increased activity against various pathogens .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Features/Applications Reference
1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine 1: 4-ClPh; 4: 3-Ph-1,2,4-oxadiazole; 5: NH2 Not reported Target compound -
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1: 2,5-dimethoxyphenyl; 4: 3-Ph-1,2,4-oxadiazole; 5: NH2 348.36 (calculated) Methoxy groups enhance lipophilicity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1: 2-nitrophenyl; 4: benzothiazole; 5: NH2 Not reported Antiproliferative potential
1-(5-Chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine 1: 5-Cl-2-MeOPh; 4: 3-Ph-1,2,4-oxadiazole; 5: NH2 368.78 Chloro and methoxy substituents
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Pyrazole core with 4-ClPh and methyl groups 197.64 Simplified analog with pyrazole core
Key Observations:
  • Conversely, nitro groups (e.g., 2-nitrophenyl in ) introduce strong electron-withdrawing effects, which may impact redox activity or binding interactions.
  • Position 4 Heterocycles: The 3-phenyl-1,2,4-oxadiazole group (common in ) provides rigidity and hydrogen-bonding capacity.
  • Position 5 Amine : The NH2 group is conserved across analogs, suggesting its critical role in hydrogen bonding or coordination chemistry.

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